Magnesium--rhodium (1/1)
CAS No.: 66103-54-6
Cat. No.: VC19388689
Molecular Formula: MgRh
Molecular Weight: 127.211 g/mol
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Specification
| CAS No. | 66103-54-6 |
|---|---|
| Molecular Formula | MgRh |
| Molecular Weight | 127.211 g/mol |
| IUPAC Name | magnesium;rhodium |
| Standard InChI | InChI=1S/Mg.Rh |
| Standard InChI Key | XAMRLWSDELCBQG-UHFFFAOYSA-N |
| Canonical SMILES | [Mg].[Rh] |
Introduction
Chemical and Structural Properties
Molecular Configuration and Identifiers
Magnesium–rhodium (1/1) is defined by the stoichiometric ratio Mg:Rh = 1:1, yielding a molecular formula of MgRh and a molecular weight of 127.211 g/mol . The compound is registered under CAS number 66103-54-6 and DSSTox Substance ID DTXSID40797967, with its InChIKey (XAMRLWSDELCBQG-UHFFFAOYSA-N) and SMILES ([Mg].[Rh]) providing unambiguous identifiers for computational and experimental referencing .
Table 1: Fundamental Identifiers of MgRh
| Property | Value | Source |
|---|---|---|
| Molecular Formula | MgRh | |
| Molecular Weight | 127.211 g/mol | |
| CAS Registry Number | 66103-54-6 | |
| DSSTox Substance ID | DTXSID40797967 | |
| InChIKey | XAMRLWSDELCBQG-UHFFFAOYSA-N |
Crystallographic Characteristics
MgRh adopts the B2 (CsCl-type) crystal structure, a body-centered cubic arrangement where magnesium and rhodium atoms occupy alternating lattice sites . This ordered configuration contrasts with the native structures of its constituent elements: magnesium (hexagonal close-packed, HCP) and rhodium (face-centered cubic, FCC) . The B2 structure is stabilized by strong heterometallic bonding, which confers high melting points and mechanical rigidity.
The lattice parameter of MgRh remains unmeasured experimentally, but ab initio calculations predict a cubic unit cell with edge length a ≈ 3.2–3.5 Å, consistent with similar transition metal intermetallics . The absence of a 3D conformer model in PubChem underscores the challenges in modeling mixed-element systems with unsupported valences or nonstandard bonding .
Thermodynamic Stability and Phase Behavior
Phase Diagram and Competing Polymorphs
The Mg–Rh binary system features multiple intermetallic phases, including MgRh (B2), Mg5Rh2−x (Al5Co2-type), and Mg44Rh7 . Experimental studies confirm MgRh’s stability at stoichiometric 1:1 ratios, though nonstoichiometric deviations (e.g., MgRh1±δ) may form under kinetic control. Ab initio phase diagrams reveal that MgRh lies 2–5 meV/atom above competing structures such as L10 (tetragonal) and BCC derivatives, indicating marginal thermodynamic preference for the B2 configuration .
Table 2: Experimental and Computational Phases in the Mg–Rh System
| Composition | Structure Type | Stability (meV/atom) | Source |
|---|---|---|---|
| MgRh | B2 (CsCl-type) | 0 (reference) | |
| Mg5Rh2−x | Al5Co2 | +3.4 | |
| Mg44Rh7 | Complex cubic | +8.1 | |
| MgRh3 | D0~a~ | +12.0 |
Electronic Structure and Bonding Analysis
Density functional theory (DFT) studies highlight the hybridized bonding in MgRh, where rhodium’s d-electrons interact with magnesium’s delocalized s-electrons. This interaction creates a pseudogap near the Fermi level, characteristic of strong electronic stabilization . The charge transfer from Mg to Rh (~0.3–0.5 e−/atom) further reinforces the ionic-covalent bonding network, contributing to the compound’s high cohesive energy.
Synthesis and Characterization Challenges
Characterization Techniques
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X-ray diffraction (XRD): Confirms the B2 structure via peak indexing and Rietveld refinement.
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Scanning electron microscopy (SEM): Reveals grain morphology and compositional homogeneity.
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Differential thermal analysis (DTA): Identifies phase transitions and melting points.
The absence of experimental lattice parameters and thermal expansion data in literature underscores the need for advanced synchrotron-based studies.
Challenges and Future Research Directions
Synthetic Reproducibility
The narrow thermodynamic stability window of MgRh necessitates precise control over cooling rates and stoichiometric ratios. Computational guidance, via CALPHAD (CALculation of PHAse Diagrams) methods, could optimize synthesis protocols .
Property Optimization
Alloying with ternary elements (e.g., Al, Pt) may enhance mechanical or catalytic properties. High-throughput screening of MgRh-X systems is recommended to identify promising candidates.
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